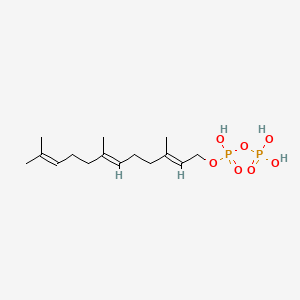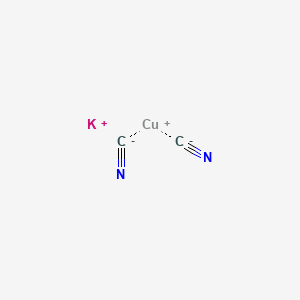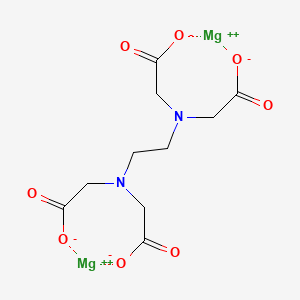
Aluminum silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of aluminum silicate typically involves thermal, mechanical, or a combination of mechanical-thermal activation of chemical reactions. Recent progress highlights the use of combustion synthesis (CS) and mechanosynthesis (MS) for the production of micro and nano aluminum-based composites, which involve aluminum silicate. The combined mechanical-thermal synthesis (MTS) approach has enhanced the reaction kinetics and extended concentration limits, demonstrating the viability of producing advanced materials through these methods (B. S. Reddy, K. Das, & Siddhartha Das, 2007).
Aplicaciones Científicas De Investigación
Biogeochemical Cycling
Aluminum silicate plays a crucial role in the biogeochemical cycling of silicon from land to ocean. Studies have highlighted the need to refine methodologies for determining biogenic silica (BSi) concentrations due to substantial contributions from nonbiogenic sources of silicon dissolving during alkaline extractions. Continuous analysis methods suggest that traditional extraction protocols may overestimate BSi content by dissolving nonbiogenic Si fractions, affecting interpretations especially in soil horizons, rivers, and coastal sediments (Barão et al., 2015).
Material Science Applications
Aluminum silicate-based nanostructures have potential applications as photocatalysts, luminophores, and sensors. The sol-gel method has been used to prepare NiO-Al2O3-SiO2 nanocomposites, showcasing the nanostructural properties beneficial for these applications (Antoshkina, Rakova, & Efremov, 2019).
Cement Production
The chemical-mineralogical composition and phase transformations of silicate systems in cement clinker production have been extensively studied. Using unenriched kaolin and fly ash as alumina-silica-containing components in the raw material mixtures demonstrates the potential for adjusting the kinetics and direction of phase transformations, which is crucial for cement technology (Tsybenko, Chernyak, Salnik, & Dorogan, 2018).
Corrosion Inhibition
Research has explored the use of silica sand modified aluminum composites to improve corrosion resistance and mechanical properties. This work has implications for the use of aluminum silicate in engineering applications, such as in the aerospace industry, where high strength-to-weight ratios are essential (Daniel-Mkpume et al., 2019). Additionally, surface modification techniques have been developed to improve the corrosion resistance of aluminum alloys, demonstrating the potential of silicate-based corrosion inhibitors derived from paddy residue (Mohamad, Jalar, & Othman, 2014).
Direcciones Futuras
Propiedades
Número CAS |
12428-46-5 |
|---|---|
Nombre del producto |
Aluminum silicate |
Fórmula molecular |
Al2O9Si3 |
Peso molecular |
282.21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








